
2-((S)-Oxiran-2-ylmethoxy)tetrahydro-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((S)-Oxiran-2-ylmethoxy)tetrahydro-2H-pyran is a chemical compound that features a tetrahydropyran ring fused with an oxirane (epoxide) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((S)-Oxiran-2-ylmethoxy)tetrahydro-2H-pyran typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the hydroalkoxylation of γ- and δ-hydroxy olefins using catalysts such as platinum or lanthanide triflates.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced catalytic systems to enhance efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-((S)-Oxiran-2-ylmethoxy)tetrahydro-2H-pyran can undergo various chemical reactions, including:
Nucleophilic Substitution: The epoxide ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Oxidation and Reduction: The compound can be further oxidized or reduced under appropriate conditions.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic ring-opening of the epoxide can yield various substituted tetrahydropyran derivatives.
Scientific Research Applications
2-((S)-Oxiran-2-ylmethoxy)tetrahydro-2H-pyran has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those involving complex heterocyclic structures.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Organic Synthesis: It is a valuable building block for the synthesis of more complex molecules, including natural products and bioactive compounds.
Mechanism of Action
The mechanism of action of 2-((S)-Oxiran-2-ylmethoxy)tetrahydro-2H-pyran involves its reactivity as an epoxide. The strained three-membered ring of the oxirane is highly susceptible to nucleophilic attack, leading to ring-opening and subsequent reactions. This reactivity is exploited in various synthetic transformations to create more complex structures.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A simpler analog without the epoxide group, used as a protecting group in organic synthesis.
Dihydro-2H-pyran: Another related compound, often used in the synthesis of tetrahydropyran derivatives.
Uniqueness
2-((S)-Oxiran-2-ylmethoxy)tetrahydro-2H-pyran is unique due to the presence of both the tetrahydropyran ring and the oxirane group. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C8H14O3 |
|---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
2-[[(2S)-oxiran-2-yl]methoxy]oxane |
InChI |
InChI=1S/C8H14O3/c1-2-4-9-8(3-1)11-6-7-5-10-7/h7-8H,1-6H2/t7-,8?/m0/s1 |
InChI Key |
FSJPDLYSFQMHHV-JAMMHHFISA-N |
Isomeric SMILES |
C1CCOC(C1)OC[C@@H]2CO2 |
Canonical SMILES |
C1CCOC(C1)OCC2CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



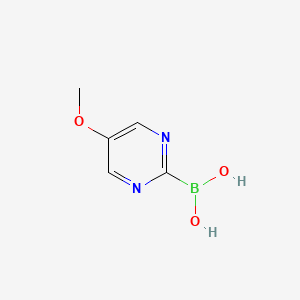
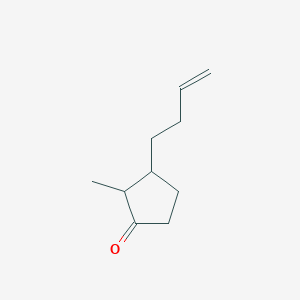

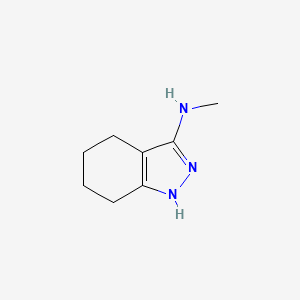
![7-Chloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11919253.png)
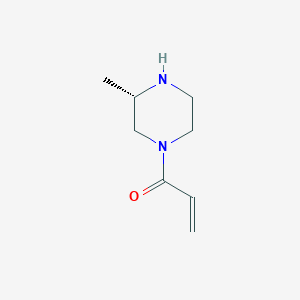
![2,3-Dihydroimidazo[1,2-a]pyridine-8-carboxamide](/img/structure/B11919265.png)
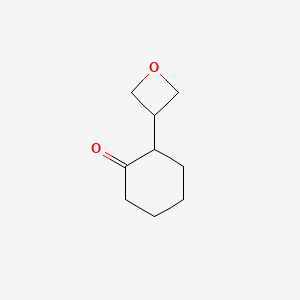
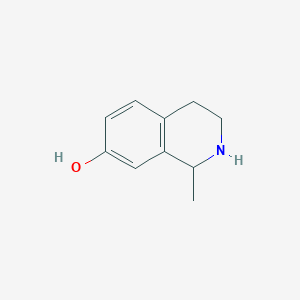
![8-Methyl-9-oxa-6-azaspiro[4.5]decane](/img/structure/B11919276.png)
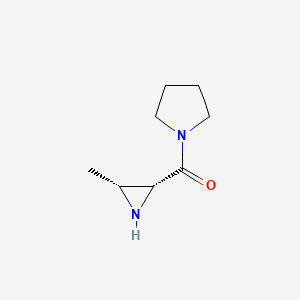
![7H-Oxazolo[5,4-e]indazole](/img/structure/B11919290.png)
![6-[(Z)-(hydroxyimino)methyl]-4-methylpyrimidin-2(1H)-one](/img/structure/B11919298.png)
